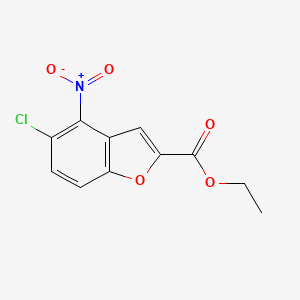

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then chlorinated to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic route, with optimization for yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Ethyl 5-amino-4-nitro-1-benzofuran-2-carboxylate.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential antibacterial and anti-tumor activities.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species that induce oxidative stress in target cells . The benzofuran ring structure also contributes to its ability to interact with various biological targets .

Comparison with Similar Compounds

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Ethyl 5-nitro-1-benzofuran-2-carboxylate: Lacks the chlorine atom, which may affect its biological activity.

Ethyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8ClNO4 and a molecular weight of approximately 241.58 g/mol. The compound features a benzofuran ring system with a chloro substituent at the 5-position and a nitro group at the 4-position, contributing to its unique biological profile.

1. Anti-inflammatory Properties

Research indicates that this compound functions as an inhibitor of leukotriene biosynthesis by inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a critical role in inflammatory processes, making the compound a potential candidate for treating conditions such as asthma and allergic reactions. The inhibition of leukotriene synthesis can lead to reduced airway inflammation and improved respiratory function in asthmatic patients .

2. Antiproliferative Activity

Studies have shown that derivatives of benzofuran, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated enhanced potency against human cancer cell lines when compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4). The introduction of electron-withdrawing groups (EWGs) such as nitro and chloro has been correlated with increased cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.06 - 0.17 | High |

| Combretastatin-A4 | A549 | 0.05 - 0.09 | Standard |

3. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate comparable efficacy to standard antibacterial agents .

Case Study: Anticancer Activity

A study conducted on various benzofuran derivatives, including this compound, demonstrated that compounds with specific substitutions showed enhanced selectivity and potency against cancer cell lines. For example, compounds modified at the C–3 position of the benzofuran ring exhibited up to a tenfold increase in antiproliferative activity compared to their unsubstituted counterparts .

Case Study: Inhibition of Acetylcholinesterase

In addition to its anticancer properties, this compound has been implicated in acetylcholinesterase inhibition, which is crucial for neurodegenerative disease treatment strategies. The compound's structure allows it to interact effectively with the enzyme, potentially leading to therapeutic implications for conditions like Alzheimer's disease .

Properties

CAS No. |

412336-55-1 |

|---|---|

Molecular Formula |

C11H8ClNO5 |

Molecular Weight |

269.64 g/mol |

IUPAC Name |

ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H8ClNO5/c1-2-17-11(14)9-5-6-8(18-9)4-3-7(12)10(6)13(15)16/h3-5H,2H2,1H3 |

InChI Key |

WVKSPFGGTPEWCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.